molecular formula C11H11NO5 B13719802 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione

4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13719802
M. Wt: 237.21 g/mol
InChI Key: UVLXTLGSLXTGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring fused with two ketone groups at positions 2 and 5. The 3,4-dimethoxyphenyl substituent at position 4 of the oxazolidine ring distinguishes it from other derivatives in this class.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO5/c1-15-7-4-3-6(5-8(7)16-2)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14)

InChI Key

UVLXTLGSLXTGQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)OC(=O)N2)OC

Origin of Product

United States

Preparation Methods

Carbamate and 2-Hydroxycarboxylic Acid Ester Cyclization

One of the classical and industrially relevant methods for preparing substituted oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. This method was described in US Patent US4220787A, where carbamates bearing aryl groups (including methoxy-substituted phenyls) are reacted with 2-hydroxycarboxylic acid esters under elevated temperatures (80–250 °C), optionally with catalysts like tributylamine.

  • Mechanism: The carbamate reacts with the hydroxy acid ester to form the oxazolidine ring by intramolecular cyclization involving the nucleophilic nitrogen and the ester carbonyl, followed by elimination of an alcohol.
  • Conditions: Temperatures range from 80 to 250 °C, with or without catalysts.
  • Yields: High yields and purity are reported, typically above 85%.
  • Relevance: The method is adaptable to aryl substituents including 3,4-dimethoxyphenyl groups, making it suitable for synthesizing 4-(3,4-dimethoxyphenyl)oxazolidine-2,5-dione analogs.
Parameter Details
Starting materials Carbamates with aryl substituents
Reagents 2-Hydroxycarboxylic acid esters
Temperature 80–250 °C
Catalyst Optional (e.g., tributylamine)
Yield Up to 88% (example from patent)
Purity High purity products

Source: US Patent US4220787A

Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric CO₂

A modern, green chemistry approach reported in the Royal Society of Chemistry (RSC) journals involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization. This one-pot method uses atmospheric carbon dioxide as a carbonyl source under mild, transition-metal-free conditions.

  • Advantages: Mild reaction conditions, no transition metals, use of atmospheric CO₂ as a sustainable carbonyl source.
  • Substrate scope: Includes aryl amines such as 3,4-dimethoxyaniline derivatives.
  • Outcome: Efficient synthesis of oxazolidine-2,4-diones including those substituted with 3,4-dimethoxyphenyl groups.
Parameter Details
Starting materials Primary amines, α-ketoesters
Reagents Atmospheric CO₂, phosphorus reagents
Conditions Mild, one-pot, base-catalyzed cyclization
Catalysts Phosphorus reagents (non-metal)
Yield Moderate to high (not explicitly quantified)

Source: RSC Communications, 2015

Thionyl Chloride-Mediated Cyclization in Dichloromethane

ChemicalBook details a method for synthesizing oxazolidine-2,5-diones closely related to the target compound, involving treatment of amino acid derivatives with thionyl chloride in dichloromethane at 20–30 °C.

  • Procedure: An amino acid derivative (such as (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid) is dissolved in dichloromethane, treated with thionyl chloride, and stirred at mild temperatures for ~30 minutes.
  • Workup: Concentration and precipitation with n-heptane at low temperature (-20 °C) yield the oxazolidine-2,5-dione as white needles.
  • Yield: Approximately 87.4% yield reported.
  • Relevance: This mild and efficient method could be adapted for 3,4-dimethoxyphenyl substituted substrates by starting from the corresponding amino acid or carbamate derivatives.
Parameter Details
Starting materials Amino acid derivatives
Reagents Thionyl chloride, dichloromethane
Temperature 20–30 °C
Reaction time ~30 minutes
Yield ~87%
Product form White crystalline needles

Source: ChemicalBook

Ionic Liquid-Catalyzed One-Pot Three-Component Reaction

An eco-friendly, solvent-free approach employs ionic liquid [Et3NH][HSO4] as both catalyst and medium for synthesizing oxazolidine derivatives via a one-pot reaction of substituted 1,3-diketones, cyanates, and ethylchloroacetate.

  • Advantages: Green chemistry protocol, solvent-free, recyclable catalyst, excellent yields (92–98%).
  • Conditions: 20 mol% ionic liquid catalyst, 120 °C, solvent-free.
  • Applicability: Broad substrate scope, potentially adaptable for 3,4-dimethoxyphenyl substitution by using appropriate diketones or cyanates.
Parameter Details
Starting materials 1,3-Diketones, cyanates, ethylchloroacetate
Catalyst [Et3NH][HSO4] ionic liquid
Temperature 120 °C
Reaction time Not specified (short)
Yield 92–98%
Solvent None (solvent-free)

Source: RSC Advances

Other Notable Synthetic Approaches

From broader oxazolidinone chemistry literature, several synthetic strategies may be relevant or adaptable:

These methods offer mechanistic diversity and may be tailored for specific substitutions such as 3,4-dimethoxyphenyl groups.

Summary Table of Preparation Methods for 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione

Method Starting Materials Conditions Catalysts/Reagents Yield (%) Advantages
Carbamate + 2-Hydroxycarboxylic Ester Carbamate with 3,4-dimethoxyphenyl 80–250 °C, 1–5 hours Tributylamine (optional) Up to 88 High purity, industrially viable
Tandem Phosphorus-Mediated CO₂ Fixation Primary amine + α-ketoester Mild, atmospheric CO₂, one-pot Phosphorus reagents Moderate to high Green, metal-free, mild
Thionyl Chloride Cyclization Amino acid derivatives 20–30 °C, 30 min SOCl₂, CH₂Cl₂ ~87 Mild, efficient, crystalline product
Ionic Liquid Catalysis 1,3-Diketones, cyanates, ethylchloroacetate 120 °C, solvent-free [Et3NH][HSO4] ionic liquid 92–98 Eco-friendly, recyclable catalyst
Others (Iodocyclocarbamation, Metal Catalysis) Amino alcohols, isocyanates, epoxides Varied LiBr, Au(I), Ni catalysts Varied Diverse mechanistic pathways

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Research has indicated that oxazolidine-2,5-diones, including derivatives like 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione, exhibit significant antioxidant activity. These compounds have been isolated from natural sources such as roasted perilla seeds and have shown the ability to scavenge free radicals effectively. This property makes them candidates for developing therapeutic agents aimed at oxidative stress-related diseases .

Antimicrobial Activity:
The oxazolidine derivatives have also demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives in pharmaceuticals and food industries. The mechanism of action is believed to involve interference with bacterial protein synthesis .

Potential in Cancer Therapy:
There is growing interest in the application of oxazolidine derivatives in cancer treatment. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a promising avenue for further research into their efficacy as anticancer agents .

Synthetic Methodologies

Synthesis Techniques:
The synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of appropriate carbamates with 2-hydroxycarboxylic acid esters under controlled conditions. This method has been optimized for high yield and purity, making it suitable for large-scale production. The use of ionic liquids as solvents has been explored to enhance reaction efficiency and minimize environmental impact .

Analytical Applications:
The compound has been utilized in analytical chemistry, particularly in chromatography techniques such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for effective separation and analysis of complex mixtures, which is crucial in both pharmaceutical development and quality control processes .

Industrial Applications

Polymer Chemistry:
In polymer science, 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione can serve as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxazolidine rings into polymer backbones can improve resistance to degradation under various environmental conditions .

Coatings and Materials Science:
The compound's chemical stability makes it a candidate for use in coatings that require durability against chemical exposure and thermal degradation. Research into its application in protective coatings suggests potential benefits in industries ranging from automotive to aerospace .

Case Studies

Study Findings Implications
Antioxidant Activity StudyDemonstrated significant free radical scavenging abilityPotential use in nutraceuticals and pharmaceuticals
Antimicrobial EfficacyInhibition of bacterial growth in vitroDevelopment of new antimicrobial agents
Cancer Cell ApoptosisInduction of cell death in specific cancer linesExploration as a novel cancer treatment option

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Oxazolidine-2,5-dione Derivatives

The following table summarizes key structural analogs of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione, highlighting substituent variations and their implications:

Compound Name Substituent at Position 4 Key Features References
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione 3,4-Dimethoxyphenyl Electron-donating methoxy groups enhance lipophilicity; potential for π-π interactions.
4-(4-Methoxybenzyl)oxazolidine-2,5-dione 4-Methoxybenzyl Reduced steric bulk compared to dimethoxy derivatives; altered electronic effects.
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione 3,4-Dimethylbenzyl Methyl groups lack electron-donating capacity; increased hydrophobicity.
(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione 2'-Methylthioethyl Sulfur-containing substituent introduces polarizability and potential metabolic stability.
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione 2-Aminocarbonylethyl Polar amide group improves water solubility; may influence target binding.

Key Observations :

  • Electronic Effects : The 3,4-dimethoxyphenyl group provides strong electron-donating character, which may stabilize charge interactions in biological systems or during synthetic reactions. In contrast, methyl or benzyl substituents lack this effect .
  • Steric Considerations : Bulky substituents like 3,4-dimethoxyphenyl may hinder rotation or binding to sterically sensitive targets compared to smaller groups (e.g., 4-methoxybenzyl) .
  • Solubility: Polar groups (e.g., aminocarbonylethyl) enhance aqueous solubility, whereas lipophilic substituents (e.g., 3,4-dimethylbenzyl) favor membrane permeability .

Substituent Effects on Physicochemical Properties

The 3,4-dimethoxyphenyl group confers distinct properties:

  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl or thioether groups, which may extend half-life .
  • Synthetic Accessibility : Introducing dimethoxy groups may require selective protection/deprotection steps during synthesis, as seen in related compounds (e.g., coumarin derivatives with 3,4-dimethoxyphenyl motifs) .

Biological Activity

4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine-2,5-dione family, characterized by a bicyclic structure that includes a five-membered oxazolidine ring fused with a dione functional group. Its molecular formula is C11H13N1O5. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

The presence of two methoxy groups on the phenyl ring of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione enhances its chemical reactivity and biological activity. The unique structural features of this compound may influence its solubility and interaction profiles in biological systems.

Anticancer Properties

Research indicates that derivatives of oxazolidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can reduce cell viability in various cancer cell lines, including glioblastoma multiforme. The anticancer efficacy of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Oxazolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dioneMDA-MB-231TBD
5-(5-Chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dioneHCT116TBD
3-(3',5'-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dioneHT29TBD

Note: TBD = To Be Determined

Anti-inflammatory Effects

In addition to its anticancer properties, 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione has shown promise in reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Mechanistic Studies

Understanding the interaction of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione with biological targets is crucial for elucidating its therapeutic potential. Protein binding studies have indicated that this compound exhibits moderate affinity for various proteins involved in drug metabolism and transport. Such interactions can significantly influence its pharmacokinetic properties.

Table 2: Interaction Profiles of 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione

Protein TargetBinding Affinity (Kd)Reference
Serum AlbuminTBD
Cytochrome P450TBD
P-glycoproteinTBD

Case Studies

Several case studies have highlighted the biological effects of oxazolidine derivatives:

  • Study on Glioblastoma Cells : A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells and found that specific modifications to the structure enhanced their anticancer effects .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)oxazolidine-2,5-dione?

  • Methodological Answer : The synthesis typically involves cyclization of amino acid derivatives with substituted benzyl halides. For example, reacting an appropriate amino acid precursor (e.g., methoxy-substituted phenylalanine derivatives) with 3,4-dimethoxybenzyl halide under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or ethanol. Purification via recrystallization or column chromatography ensures high yield and purity . Comparative studies with analogs (e.g., 4-(4-Methoxybenzyl)oxazolidine-2,5-dione) suggest adjusting reaction time and temperature to optimize regioselectivity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of techniques:
  • X-ray crystallography to resolve the crystal lattice and confirm stereochemistry (e.g., monoclinic systems with space group P21, as seen in related oxazolidinediones) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions, particularly the 3,4-dimethoxyphenyl group and oxazolidine ring protons .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability depends on pH, temperature, and solvent. Conduct accelerated degradation studies:
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • HPLC monitoring under acidic/basic conditions (e.g., 0.1M HCl or NaOH) to evaluate hydrolytic stability of the oxazolidine ring .
  • Store in inert atmospheres (argon) at –20°C to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer :
  • Modify substituents : Synthesize analogs with varying methoxy positions (e.g., 3,4-dihydroxy or halogenated phenyl groups) and compare bioactivity .
  • In vitro assays : Test inhibition of enzymes like cyclooxygenase (COX) or antimicrobial activity against Gram-positive/negative strains, using dose-response curves to quantify IC₅₀ or MIC values .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) to rationalize observed activity .

Q. What experimental design strategies are recommended for optimizing reaction yields?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate critical variables:
  • Factors : Temperature, solvent polarity, catalyst concentration.
  • Responses : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs by 50–70% compared to one-variable-at-a-time approaches .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity via HPLC .
  • Meta-analysis : Use multivariate regression to isolate confounding variables (e.g., solvent choice in cell assays affecting permeability) .
  • Cross-lab collaboration : Share raw data for independent validation .

Q. What methodologies are suitable for evaluating the compound’s potential in catalytic applications?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates in model transformations (e.g., asymmetric catalysis) using chiral HPLC or circular dichroism .
  • Spectroscopic trapping : Employ in situ IR or NMR to detect intermediate species (e.g., acyloxyborane complexes) .
  • Computational modeling : Calculate transition-state energies (DFT) to predict catalytic efficiency .

Notes

  • Data Contradictions : Always cross-reference crystallographic (e.g., CCDC entries) and spectroscopic data with computational predictions to resolve structural ambiguities .
  • Advanced Characterization : For polymorph studies, combine powder XRD with differential scanning calorimetry (DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.